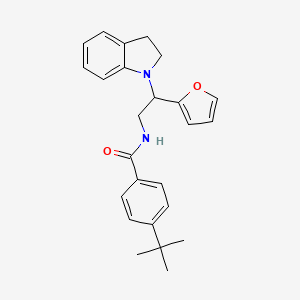

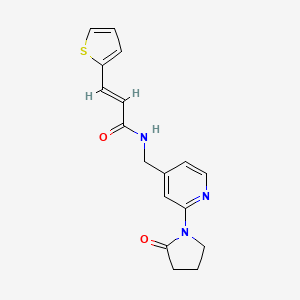

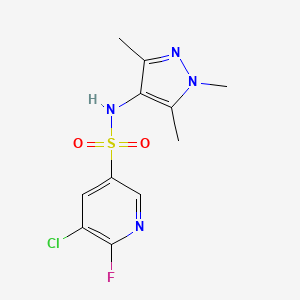

4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a synthetic molecule that may be of interest in various chemical and pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related tert-butyl compounds and their derivatives.

Synthesis Analysis

The synthesis of related tert-butyl compounds involves the use of N-tert-butanesulfinyl imines as intermediates. These imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. The tert-butanesulfinyl group activates the imines for the addition of various nucleophiles and serves as a chiral directing group. After nucleophilic addition, the group can be cleaved by acid treatment, yielding highly enantioenriched amines . Additionally, tert-butanesulfinyl aldimines and ketimines with alpha-benzyloxy or alpha-silyloxy substituents are used as precursors for the synthesis of protected 1,2-amino alcohols . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide would likely exhibit steric hindrance due to the tert-butyl group. This steric effect can influence the reactivity and selectivity of the compound in chemical reactions. In related compounds, such as 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, selectivity is controlled by lithium coordination and steric hindrance from the tert-butyl ester .

Chemical Reactions Analysis

The tert-butyl group in related compounds is known to influence the reactivity and selectivity of chemical reactions. For instance, the synthesis of tert-butyl-containing pyrrole derivatives involves selective cyclization steps that are controlled by steric factors . The presence of the tert-butyl group in 4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide would similarly affect its reactivity in chemical reactions, potentially enabling selective transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide are not directly discussed in the provided papers, the tert-butyl group is known to impart certain properties to compounds. For example, tert-butyl groups can increase hydrophobicity and influence boiling points and solubility. The synthesis methods described for related compounds suggest that the compound may also be synthesized in a way that allows for control over its physical and chemical properties through the introduction of various functional groups.

科学的研究の応用

Synthesis and Biological Activities

Research has been focused on the synthesis and evaluation of compounds with furan and indoline moieties for their antibacterial, antiurease, and antioxidant activities. These activities suggest that derivatives like "4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide" could have potential applications in developing new therapeutic agents with specific biological activities (Sokmen et al., 2014).

Pharmaceutical Applications

Compounds featuring benzamide, benzo[b]furan, and indoline structures have been explored for their potential as serotonin 5-HT4 receptor agonists, indicating their relevance in designing drugs that could manage gastrointestinal motility disorders and potentially other conditions related to serotonin regulation (Kakigami et al., 1998).

Chemical Transformations

Studies on the ring-opening reactions of furan derivatives with aromatic and heterocyclic amines offer insights into the synthetic versatility of furan-containing compounds. These reactions can lead to various amide derivatives, suggesting that compounds like "4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide" could be key intermediates in synthesizing a wide range of biologically active molecules (Igidov & Rubtsov, 2019).

特性

IUPAC Name |

4-tert-butyl-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O2/c1-25(2,3)20-12-10-19(11-13-20)24(28)26-17-22(23-9-6-16-29-23)27-15-14-18-7-4-5-8-21(18)27/h4-13,16,22H,14-15,17H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKJLYVUSWSVKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

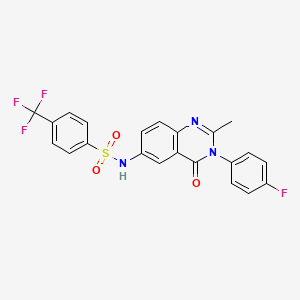

![2-(2-Fluorophenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide](/img/structure/B2526834.png)

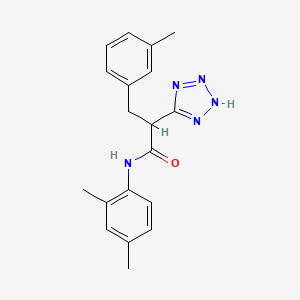

![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride](/img/structure/B2526838.png)

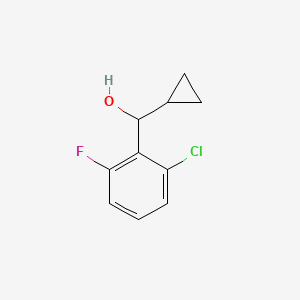

![3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2526846.png)